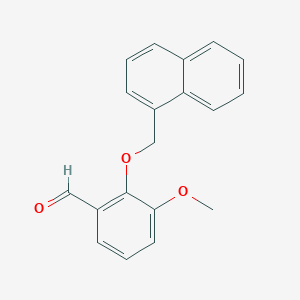

3-甲氧基-2-(萘-1-基甲氧基)苯甲醛

描述

The compound of interest, 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde, is a multifaceted molecule that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, offering insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with other aromatic components. For instance, the compound (E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one was synthesized from 3-hydroxy-4-methoxybenzaldehyde and 2-(prop-1-en-2-yl)naphthalene in aqueous ethanol . Another related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . These methods suggest that the synthesis of 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde could potentially be achieved through similar condensation reactions under appropriate conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of aromatic rings and substituents that influence the overall geometry and properties of the molecules. For example, the naphthalene ring system in the synthesized compound from paper makes a dihedral angle with the plane of the benzene ring, which could affect its reactivity and interaction with other molecules. The orthorhombic crystal structure of the compound from paper further exemplifies the complex geometries that can arise from such substitutions.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. The studies on the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes provide insights into the transformation of similar molecules into various products, including isochromen-1-ones and naphthoquinones. These transformations are indicative of the potential reactions that 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde could undergo, such as nucleophilic addition or oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The crystallographic data from paper and the single-crystal structure analysis from paper provide valuable information on the solid-state properties, such as crystal system, space group, and hydrogen bonding patterns. These properties are crucial for understanding the stability, solubility, and reactivity of the compounds. The antibacterial activity demonstrated by the compound in paper also suggests potential biological applications for 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde, contingent on its structural similarity and reactivity profile.

科学研究应用

分析化学应用:

- 开发了一种高效液相色谱法用于同时测定伪麻黄碱盐酸盐和萘普生钠杂质,涉及与 3-甲氧基-2-(萘-1-基甲氧基)苯甲醛结构相关的化合物 (Ekpe, Tong, & Rodríguez, 2001).

有机合成:

- 在有机合成领域,该化合物已被用于开发新的方法。例如,它已被用于合成甲氧基取代萘基查耳酮的吡唑啉衍生物,展示了其在合成功能化查耳酮和 N-乙酰吡唑啉中的用途 (Ethiraj et al., 2013).

- 另一项研究探讨了 3-甲氧基-2-(萘-1-基甲氧基)苯甲醛在通过 Fe(III) 催化的苯环化反应合成萘衍生物中的用途,证明了其在合成各种结构多样的化合物中的潜力 (Zhu, Xiao, Guo, & Jiang, 2013).

材料科学:

- 在材料科学中,该化合物的衍生物因其光物理性质而受到研究,特别是在发光镧系配合物的开发中。一项研究重点是通过检查 4-萘-1-基-苯甲酸配体及其 Eu(III) 核配合物来了解此类配合物中的有效能量转移途径 (Kim, Baek, & Kim, 2006).

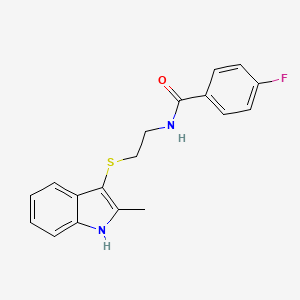

药物化学:

- 在药物化学中,研究探索了其在合成具有潜在抗菌活性的新化合物中的应用。例如,由 1,8-二氨基萘和 2-羟基苯乙酮以及 3-甲氧基-2-(萘-1-基甲氧基)苯甲醛衍生的不对称四齿席夫碱的金属配合物已被合成并研究其抗菌特性 (Arteen et al., 2019).

属性

IUPAC Name |

3-methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-18-11-5-8-15(12-20)19(18)22-13-16-9-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLYDJNVNUQYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)